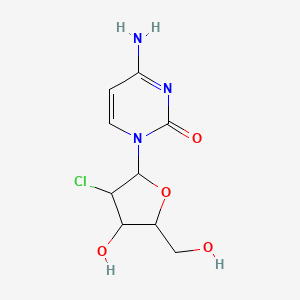
2-Chloro-2'-deoxycytidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2’-deoxycytidine is a halogenated nucleoside analog that has garnered significant interest in the fields of molecular biology, genetics, and medicinal chemistry. This compound is structurally similar to cytidine but features a chlorine atom at the 2-position of the deoxyribose sugar, which imparts unique chemical and biological properties. It is primarily used in research to study DNA replication, repair mechanisms, and the effects of halogenated nucleosides on DNA stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2’-deoxycytidine typically involves the chlorination of 2’-deoxycytidine. One common method includes the use of thionyl chloride (SOCl₂) as a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis, and the product is purified through recrystallization or chromatography.
Starting Material: 2’-deoxycytidine
Chlorinating Agent: Thionyl chloride (SOCl₂)
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), low temperature (0-5°C)
Purification: Recrystallization or chromatography
Industrial Production Methods
Industrial production of 2-Chloro-2’-deoxycytidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chlorination using thionyl chloride or other chlorinating agents.
Optimization: Reaction conditions are optimized for yield and purity.
Purification: Industrial-scale purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2’-deoxycytidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation and Reduction: The compound can undergo oxidation to form 2-chloro-2’-deoxyuridine or reduction to remove the chlorine atom.
Hydrolysis: Under acidic or basic conditions, the chlorine atom can be hydrolyzed to form 2’-deoxycytidine.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: 2’-deoxycytidine derivatives with different substituents.
Oxidation: 2-chloro-2’-deoxyuridine.
Reduction: 2’-deoxycytidine.
Aplicaciones Científicas De Investigación
2-Chloro-2’-deoxycytidine has a wide range of applications in scientific research:
Chemistry: Used to study the effects of halogenation on nucleosides and their chemical properties.
Biology: Employed in the investigation of DNA replication and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to incorporate into DNA and disrupt replication.
Industry: Utilized in the synthesis of modified oligonucleotides for various biotechnological applications.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the chlorine atom can cause structural distortions in the DNA helix, leading to replication errors and strand breaks. This can trigger DNA repair pathways or induce apoptosis in rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparación Con Compuestos Similares
2-Chloro-2’-deoxycytidine can be compared with other halogenated nucleosides, such as:
5-Chloro-2’-deoxycytidine: Similar in structure but with the chlorine atom at the 5-position of the pyrimidine ring.
2-Chloro-2’-deoxyadenosine: A chlorinated purine nucleoside with different biological activities.
2-Bromo-2’-deoxycytidine: Another halogenated analog with a bromine atom instead of chlorine.
Uniqueness
The unique positioning of the chlorine atom in 2-Chloro-2’-deoxycytidine imparts distinct chemical and biological properties, making it a valuable tool in studying DNA interactions and potential therapeutic applications.
Propiedades
Fórmula molecular |
C9H12ClN3O4 |
|---|---|
Peso molecular |
261.66 g/mol |
Nombre IUPAC |
4-amino-1-[3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C9H12ClN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16) |
Clave InChI |
LOZPBORRQPATRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)
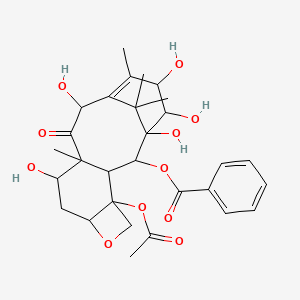

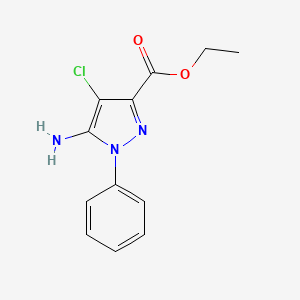
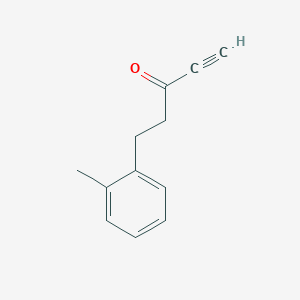


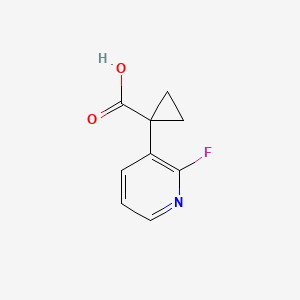

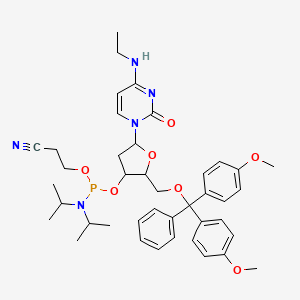
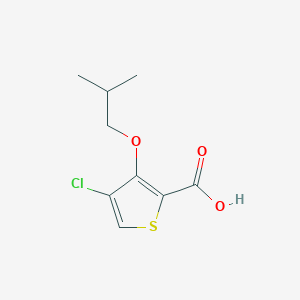

![3-Bromo-5-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12064539.png)
